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molecular formula ClO2 B1143398 Chlorite CAS No. 1318-59-8

Chlorite

Cat. No. B1143398
M. Wt: 67.451
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05556874

Procedure details

To a vigorously stirred solution of 2.38 g (10 mmol) of 2-bromo-1-methylindole-3-carboxaldehyde [XXVI: R1 =H, R3-dioxane at 25° C. was added dropwise over ca. 15 minutes a solution of 5 (55 mmol) of sodium chlorite and 5 g (36 mmol) of NaH2PO4.H2O in 25 mL of water. The solution was maintained at 25° C. After 3.5 hours, the mixture was treated with an additional 2.5 g each of the chlorite and phosphate. After a total reaction time of 24 hours, the mixture was extracted 3 times with dichloromethane, then the aqueous phase was acidified to pH 2 with aqueous HCl, and extracted once more. The combined organic extracts were washed with water, dried, and evaporated to leave a solid residue that was boiled in 2-propanol. After cooling, the solids were collected by filtration, washed with a little 2-propanol, and dried to leave 2.21 g (87%) of 2-bromo-1-methyl indole-3-carboxylic acid [XXVII: R1 =H, R3 =CH3, X=Br] as a beige solid; mp ca. 198° C. (dec), in 2 crops.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
XXVI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
R3-dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5
Quantity
55 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4.H2O
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]([CH3:13])[C:4]2[C:9]([C:10]=1[CH:11]=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2.Cl([O-])=[O:15].[Na+].Cl([O-])=O.P([O-])([O-])([O-])=O>O.CC(O)C>[Br:1][C:2]1[N:3]([CH3:13])[C:4]2[C:9]([C:10]=1[C:11]([OH:15])=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
2.38 g
Type
reactant
Smiles
BrC=1N(C2=CC=CC=C2C1C=O)C
Name
XXVI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
R3-dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5
Quantity
55 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
NaH2PO4.H2O
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After a total reaction time of 24 hours, the mixture was extracted 3 times with dichloromethane
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted once more
WASH
Type
WASH
Details
The combined organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid residue that
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
washed with a little 2-propanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC=1N(C2=CC=CC=C2C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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